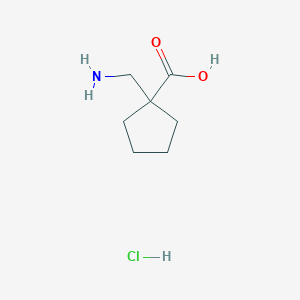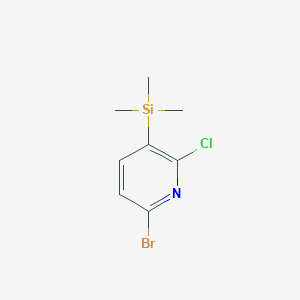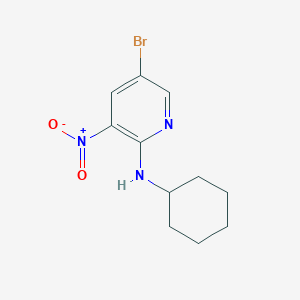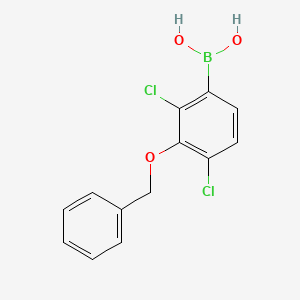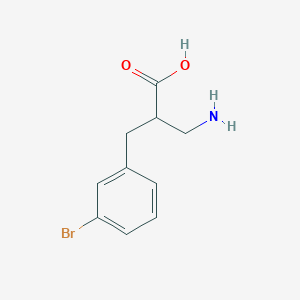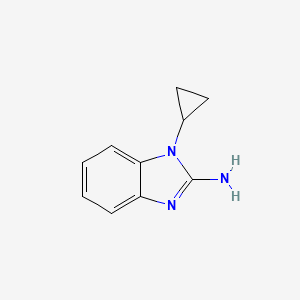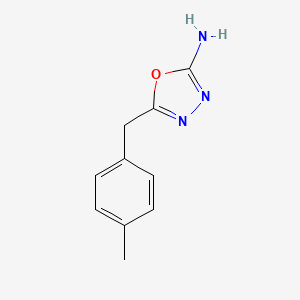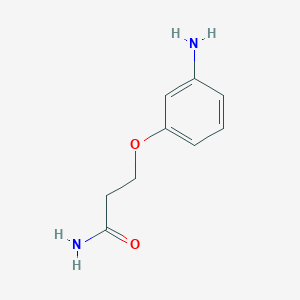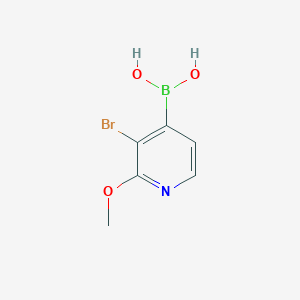
(3-Bromo-2-methoxypyridin-4-yl)boronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” is represented by the InChI code1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 . The compound has a density of 1.711 g/cm3 . Chemical Reactions Analysis
The boronic acid group in “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” can participate in various coupling reactions to create complex molecules. These reactions can lead to the synthesis of novel heterocyclic compounds with potential medicinal properties.Physical And Chemical Properties Analysis
“(3-Bromo-2-methoxypyridin-4-yl)boronic acid” has a molecular weight of 231.84 g/mol and a density of 1.711 g/cm3 . It has a boiling point of 359.811ºC at 760 mmHg . The compound is solid in physical form .Aplicaciones Científicas De Investigación
Synthesis of Multimetallic Assemblies
(Kathryn J. Arm, J. Williams, 2005) discussed the use of polypyridyl complexes of Ru(II) and Ir(III), incorporating a boronic acid substituent, for the synthesis of multimetallic assemblies. These assemblies show efficient energy transfer, indicating potential applications in the field of luminescent materials.
Supramolecular Structure Analysis
In the study by (P. Thilagar, Jiawei Chen, R. Lalancette, F. Jäkle, 2011), a boronic acid derivative was analyzed for its supramolecular structure, which is crucial in materials science and molecular engineering.
Conversion of Piperidines to Pyrrolidines
(K. Tehrani, Kris Van Syngel, M. Boelens, Jan Contreras, N. Kimpe, D. Knight, 2000) demonstrated the use of boronic acid in the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, a reaction with potential applications in organic synthesis.
Fluorescence Quenching Studies
A study by (R. Melavanki, 2018) focused on the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid, which has implications for sensor design and understanding the properties of fluorescent molecules.
Experimental and Computational Studies
(M. Karabacak, E. Kose, A. Atac, E. B. Şaş, A. Asiri, M. Kurt, 2014) conducted experimental and computational studies on a boronic acid derivative, contributing to the understanding of its molecular structure and properties.
Synthesis of Boron-Dipyrromethene-Chromophore Conjugates
(T. K. Khan, M. Ravikanth, 2011) used a boronic acid derivative as a precursor in the synthesis of BODIPY-chromophore conjugates, indicating potential in the field of dye and pigment synthesis.
Safety And Hazards
Propiedades
IUPAC Name |
(3-bromo-2-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSVTTKSAVKBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674368 | |
| Record name | (3-Bromo-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-methoxypyridin-4-yl)boronic acid | |
CAS RN |
1072946-00-9 | |
| Record name | (3-Bromo-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



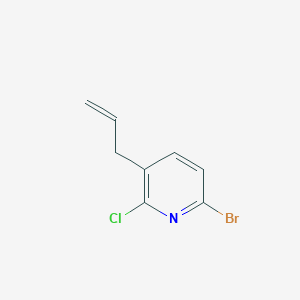
![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)
![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)
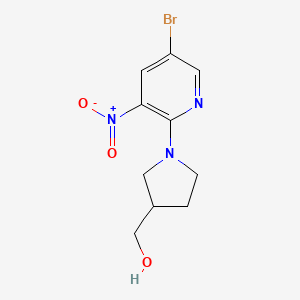
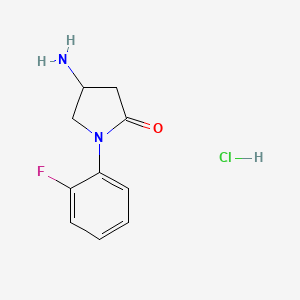
![2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride](/img/structure/B1521683.png)
